3-Vinyloxazolidin-2-one

UV-Curable Formulations Reactive Diluents Process Engineering

3-Vinyloxazolidin-2-one (also known as N-vinyloxazolidinone, CAS 4271-26-5) is a heterocyclic N-vinyl monomer characterized by a vinyl group attached to an oxazolidin-2-one scaffold. It is a colorless to pale yellow liquid at room temperature with a molecular weight of 113.11 g/mol and a density of approximately 1.28 g/cm³.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 4271-26-5
Cat. No. B1207422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinyloxazolidin-2-one
CAS4271-26-5
SynonymsN-vinyl-2-oxazolidinone
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESC=CN1CCOC1=O
InChIInChI=1S/C5H7NO2/c1-2-6-3-4-8-5(6)7/h2H,1,3-4H2
InChIKeyVUEZBQJWLDBIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinyloxazolidin-2-one (CAS 4271-26-5) for UV-Curable Formulations: Procurement and Differentiation Guide


3-Vinyloxazolidin-2-one (also known as N-vinyloxazolidinone, CAS 4271-26-5) is a heterocyclic N-vinyl monomer characterized by a vinyl group attached to an oxazolidin-2-one scaffold . It is a colorless to pale yellow liquid at room temperature with a molecular weight of 113.11 g/mol and a density of approximately 1.28 g/cm³ . This monomer is primarily employed as a reactive diluent in UV-curable inks, coatings, and adhesives, where it offers high copolymerization reactivity with acrylates and excellent adhesion to low-surface-energy substrates such as polyethylene and polypropylene . Its commercial availability under trade names such as VMOX® (vinyl methyl oxazolidinone) positions it as a direct alternative to established N-vinyl monomers like N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVC) .

Workflow UV-curable inks, coatings, and adhesives
Selection Liquid reactive diluent; reported adhesion to polyolefins
Regulatory REACH-registered; no hazard labeling for printing

Why N-Vinyl Monomers Are Not Interchangeable: Performance and Regulatory Divergence


Within the class of N-vinyl reactive diluents, 3-Vinyloxazolidin-2-one, N-vinylpyrrolidone (NVP), and N-vinylcaprolactam (NVC) cannot be freely substituted without altering formulation performance and regulatory compliance. Copolymerization studies demonstrate that while N-vinyloxazolidinone exhibits similar general behavior to NVP, the properties of resultant copolymers differ appreciably, and the monomer itself is less reactive as a comonomer . Furthermore, NVC is a solid at room temperature (melting point 35–38°C), requiring heated handling equipment and risking thermal degradation, whereas 3-Vinyloxazolidin-2-one is a liquid that can be dosed directly . Most critically, NVP faces active regulatory phase-out in printing applications (e.g., EuPIA exclusion) due to reprotoxic classification, a burden that 3-Vinyloxazolidin-2-one and its methylated analog VMOX® do not carry, being fully REACH registered and exempt from 'serious health hazard' and 'acute toxicity' labeling .

Reactivity divergence Reactivity profile with styrene differs from NVP; copolymer composition may shift.
Handling mismatch NVC is a solid requiring heated dosing; target monomer remains liquid at ambient temperature.
Regulatory phase-out risk NVP classified reprotoxic and excluded by EuPIA; target offers REACH-compliant continuity.

Quantitative Differentiation Evidence: 3-Vinyloxazolidin-2-one vs. NVP and NVC


Viscosity and Handling: Liquid at Ambient Temperature vs. Solid NVC

3-Vinyloxazolidin-2-one is a liquid at room temperature, offering a significant process advantage over the solid comparator N-vinylcaprolactam (NVC). The low viscosity of the target compound (~4 mPa·s at 20°C) eliminates the need for heated storage and melting equipment required for NVC, which has a melting point of 35–38°C . This liquid state reduces formulation complexity, energy cost, and the risk of thermal yellowing during dosing .

Handling: Liquid vs Solid NVC
Head-to-head
Target: Liquid, ~4 mPa·s at 20°C | NVC: Solid, mp 35–38°C
Supports direct dosing without heated equipment; reduces thermal degradation risk.
UV-Curable Formulations Reactive Diluents Process Engineering

Regulatory Status: REACH Registration and Absence of Hazard Labels vs. NVP

3-Vinyloxazolidin-2-one (via its commercial analog VMOX®) possesses a favorable regulatory profile compared to N-vinylpyrrolidone (NVP). VMOX is fully REACH registered up to 1,000 tons and does not require 'serious health hazard' or 'acute toxicity' labeling according to ECHA classification . In contrast, NVP is classified as reprotoxic and has been effectively banned from printing ink formulations by the European Printing Ink Association (EuPIA) exclusion policy . This regulatory divergence makes the target compound a compliant, long-term alternative for European and global markets.

Regulatory: REACH vs NVP Ban
Head-to-head
Target: No serious health hazard label, REACH up to 1,000 t | NVP: Reprotoxic, EuPIA-excluded
Supports long-term regulatory compliance for EU printing market.
Regulatory Compliance UV Inks Product Safety

Substrate Adhesion: Superior Bonding to Polyolefins vs. NVC

The polymer derived from 3-Vinyloxazolidin-2-one exhibits excellent adhesion to all common substrates, with particular efficacy on low-surface-energy plastics such as polyethylene and polypropylene . This adhesion advantage is achieved even at low dosages of the monomer in the formulation . While NVC also provides good adhesion to metals and other substrates, the target compound is specifically highlighted for its performance on difficult-to-bond polyolefin substrates without the need for primers .

Adhesion to Polyolefins
Class-level
Reported adhesion to PE/PP even at low dosage
May support formulation screening for polyolefin bonding.
Supplier-reported; independent data to verify.
Adhesion Low-Surface-Energy Substrates UV Coatings

Copolymer Reactivity: Quantitative Reactivity Ratios with Styrene

In direct head-to-head copolymerization studies with styrene, N-vinyloxazolidinone (the target compound) exhibits a reactivity ratio of r₁ (styrene) = 0.41 and r₂ (N-vinyloxazolidinone) = 0.064 . Under identical conditions, N-vinylpyrrolidone (NVP) shows r₁ (styrene) = 0.19 and r₂ (NVP) = 0.015 . The higher r₁ value for the target compound indicates that styrene radical addition to N-vinyloxazolidinone is more favorable than to NVP, leading to a higher relative incorporation of styrene into the copolymer backbone at equivalent feed ratios.

Reactivity Ratios (Styrene)
Head-to-head
Target: r₁(Sty)=0.41, r₂(NVO)=0.064 | NVP: r₁=0.19, r₂=0.015
Copolymer composition distribution differs; adjust formulation model accordingly.
Copolymerization Reactivity Ratios Polymer Synthesis

Optimal Procurement and Application Scenarios for 3-Vinyloxazolidin-2-one


UV-Curable Inkjet Inks for Polyolefin Packaging

3-Vinyloxazolidin-2-one serves as an ideal reactive diluent in UV inkjet inks for printing on polyethylene and polypropylene packaging. Its liquid state at room temperature (viscosity ~4 mPa·s) enables low-viscosity formulations without volatile solvents, while its excellent adhesion to untreated polyolefins eliminates the need for primers or corona treatment . This reduces both material costs and process complexity in high-speed digital printing lines.

Compliant Reactive Diluent for European UV Coatings Market

For formulators serving the European printing and coatings industry, 3-Vinyloxazolidin-2-one (or VMOX®) provides a direct replacement for N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVC) in UV-curable systems. Its full REACH registration up to 1,000 tons and absence of 'serious health hazard' labeling ensure compliance with EuPIA exclusion policies that have effectively banned NVP from printing inks . This enables uninterrupted market access and reduces regulatory compliance burden.

High-Performance 3D Printing Resins with Polyolefin Adhesion

In photocurable 3D printing resins (e.g., stereolithography and photopolymer jetting), 3-Vinyloxazolidin-2-one functions as a reactive diluent that imparts strong diluting effects for high-viscosity oligomers while maintaining high copolymerization reactivity with acrylates . The resulting printed parts exhibit balanced mechanical properties and exceptional adhesion to polyolefin build platforms, reducing warpage and print failure rates without surface pre-treatment .

Functional Copolymer Synthesis with Tailored Composition

Researchers synthesizing copolymers with precise composition control should select 3-Vinyloxazolidin-2-one over N-vinylpyrrolidone when a higher relative incorporation of comonomers such as styrene is desired. The reactivity ratio data (r₁ styrene = 0.41 vs. 0.19 for NVP) enables predictable tuning of copolymer microstructure and resultant properties such as solubility, thermal behavior, and mechanical performance .

Application
Selection Property
Validation Focus
UV Inkjet Inks for Polyolefin Packaging
Liquid at ambient temperature; reported adhesion to untreated PE/PP
Adhesion performance on polyolefins; low-viscosity formulation stability
Compliant Diluent for EU UV Coatings
REACH-registered; no hazard label; alternative to phased-out monomers
Compliance with EuPIA exclusion; uninterrupted market access
3D Printing Resins with Polyolefin Adhesion
High dilution power; acrylate reactivity
Adhesion to build platforms; warpage reduction
Copolymer Synthesis with Tailored Composition
Reactivity ratio profile favoring styrene incorporation
Copolymer microstructure control; thermal/mechanical property tuning

Technical Documentation Hub

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